molecular formula C8H11N3 B8341382 2-Amino-2-(4-azatricyclo[2.2.1.02,6]hept-1-yl)acetonitrile

2-Amino-2-(4-azatricyclo[2.2.1.02,6]hept-1-yl)acetonitrile

Cat. No.: B8341382
M. Wt: 149.19 g/mol
InChI Key: RMFYVKIFUIKKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-azatricyclo[2.2.1.02,6]hept-1-yl)acetonitrile is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-amino-2-(4-azatricyclo[2.2.1.02,6]heptan-1-yl)acetonitrile

InChI

InChI=1S/C8H11N3/c9-1-7(10)8-4-11-2-5(8)6(8)3-11/h5-7H,2-4,10H2

InChI Key

RMFYVKIFUIKKFV-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C2(CN1C3)C(C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an icecooled solution of 1-formyl-4-azatricyclo[2.2.1.02,6 ]heptane (3.56 g, 29 mmol) in water (5 ml) was added a solution of potassium cyanide (2.08 g, 31.9 mmol) in water (5 ml) over 30 min. After an additional 1 h, cooling was removed and the reaction stirred at room temperature for 16 h. The cyanohydrin product was then added 25% aqueous ammonia (4.0 ml, 52 mmol) and ammonium chloride (7.76 g, 145 mmol). The reaction mixture was stirred at room temperature for 18 h and then extracted with isopropanole/dichloromethane (1:10) (10×75 ml). The organic phases were dried and evaporated to give the title compound as an oil (2.5 g, 58%).
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
7.76 g
Type
reactant
Reaction Step Two
Yield
58%

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